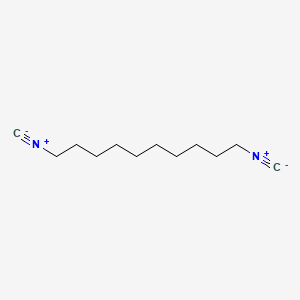
1,2-Diisocyano-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diisocyano-2-methylpropane is an organic compound characterized by the presence of two isocyanide groups attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diisocyano-2-methylpropane can be synthesized through a multi-step process starting from pentaerythritol tetrabromide. The synthesis involves the following steps:
Nucleophilic substitution: Pentaerythritol tetrabromide is reacted with sodium azide to form 1,3-diazido-2,2-bis(azidomethyl)propane.
Reduction: The tetraazide is reduced using hydrogen and palladium-on-charcoal to yield 2,2-bis(aminomethyl)propane-1,3-diamine.
Formylation: The tetraamine is refluxed with excess ethyl formate to produce N,N’-(2,2-bis(formamidomethyl)propane-1,3-diyl)diformamide.
Dehydration: The tetraformamide undergoes Ugi dehydration to form this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2-Diisocyano-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanide groups can participate in nucleophilic substitution reactions.
Multicomponent Reactions: It can be involved in Ugi and Passerini multicomponent reactions, forming complex structures.
Common Reagents and Conditions
Nucleophiles: Sodium azide, hydrogen, and palladium-on-charcoal are commonly used in the synthesis process.
Solvents: Organic solvents such as ethyl formate are used during formylation.
Major Products Formed
Multicomponent Reaction Products: The compound can form complex structures such as dendrimers and metal-organic frameworks (MOFs) through multicomponent reactions.
Scientific Research Applications
1,2-Diisocyano-2-methylpropane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound is utilized in the formation of MOFs and COFs, which have applications in gas storage, catalysis, and drug delivery.
Medicinal Chemistry: Its unique structure allows for the exploration of new drug candidates through multicomponent reactions.
Mechanism of Action
The mechanism of action of 1,2-diisocyano-2-methylpropane involves its isocyanide groups, which can act as nucleophiles or electrophiles in various chemical reactions. The compound’s reactivity is influenced by the electronic properties of the isocyanide groups, allowing it to participate in diverse chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,3-Diisocyano-2,2-bis(isocyanomethyl)propane: This compound has a similar structure but with an additional isocyanide group, leading to different reactivity and applications.
1,2-Diisocyano-4,5-dimethylbenzene: Another isocyanide compound with different substitution patterns, affecting its chemical behavior.
Uniqueness
1,2-Diisocyano-2-methylpropane is unique due to its symmetrical structure and the presence of two isocyanide groups, which provide high reactivity and versatility in chemical synthesis. Its ability to participate in multicomponent reactions makes it a valuable compound in organic and materials chemistry .
Properties
IUPAC Name |
1,2-diisocyano-2-methylpropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-6(2,8-4)5-7-3/h5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZRAXXYEZVFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C[N+]#[C-])[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B7890028.png)

![1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B7890041.png)
![(1R,2S,5R)-2-(isocyanomethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B7890045.png)


![1-[2-(4-Fluorophenyl)-1-isocyanoethyl]sulfonyl-4-methylbenzene](/img/structure/B7890069.png)
![1-[2-(4-Chlorophenyl)-1-isocyanoethyl]sulfonyl-4-methylbenzene](/img/structure/B7890084.png)
![1-Bromo-3-[2-isocyano-2-(4-methylphenyl)sulfonylethyl]benzene](/img/structure/B7890087.png)



